P2X3 Antagonist Potency Advantage Over a Close Analog
In the functional ion‑channel assay employing recombinant rat P2X3 receptors expressed in Xenopus oocytes, the target compound exhibits an EC₅₀ of 80 nM as an antagonist [1]. A structurally related comparator — differing only in the substitution distal to the pyridine core while retaining the identical 2‑amino‑3‑cyano‑6‑methyl‑5‑(4‑pyridyl)pyridine scaffold — yields an EC₅₀ of 340 nM under the same assay conditions [2]. This represents a 4.25‑fold potency advantage for the target compound, a magnitude of difference that can determine the viability of a chemical series in lead optimisation.
| Evidence Dimension | P2X3 antagonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM |
| Comparator Or Baseline | Closest structural analog in same scaffold series: EC₅₀ = 340 nM |
| Quantified Difference | 4.25‑fold more potent (80 nM vs 340 nM) |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist mode; compound tested at 10 µM |
Why This Matters
A >4‑fold potency difference at a therapeutically relevant ion‑channel target directly influences the likelihood of achieving target engagement at tolerable doses in vivo, making the target compound the preferred starting point over the weaker analog for pain or inflammatory disease programmes.
- [1] BindingDB. EC₅₀ 80 nM for 2-amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine at recombinant rat P2X3 in Xenopus oocytes. ChEMBL_147403 (CHEMBL884064). View Source
- [2] BindingDB. EC₅₀ 340 nM for comparator compound at recombinant rat P2X3 in Xenopus oocytes. Same assay system as [REFS-1]. BindingDB PrimarySearch_ki entry. View Source
